molecular formula C21H22N2O2 B2824366 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941903-39-5

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Cat. No. B2824366
CAS RN: 941903-39-5
M. Wt: 334.419
InChI Key: UANGBMBQGCDNQG-UHFFFAOYSA-N
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Description

The compound “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine” is a synthetic cannabinoid receptor agonist . It is based on the structure of quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of quinolines often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

In the metabolism of synthetic cannabinoid receptor agonists like “this compound”, ester hydrolysis is an important step in the Phase I metabolism . Monohydroxy and N-dealkyl metabolites of the ester hydrolysis products were detected as well as glucuronides .

Scientific Research Applications

Metabolic Fate and Toxicological Screening

The study by Richter et al. (2022) investigates the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB and QMiPSB, which share structural similarities with 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine. This research highlights the importance of understanding the metabolism of such compounds for toxicological screenings and the identification of suitable metabolites as screening targets. Ester hydrolysis and glucuronidation were identified as key metabolic pathways, with the involvement of various cytochrome P450 isozymes and human carboxylesterases, suggesting low potential for drug-drug interactions due to CYP inhibition (Richter et al., 2022).

Fluorophores in Biochemistry and Medicine

Aleksanyan and Hambardzumyan (2013) delve into the synthesis and transformations of quinoline derivatives, emphasizing their role as efficient fluorophores in biochemistry and medicine for studying biological systems. The pursuit of new, more sensitive, and selective compounds underscores the ongoing need for advancements in this area. Quinoline derivatives, including those structurally related to this compound, show promise as potential antioxidants and radioprotectors, demonstrating the versatility of this chemical structure in scientific research (Aleksanyan & Hambardzumyan, 2013).

Anti-Corrosion Applications

Douche et al. (2020) explore the anti-corrosion potential of 8-hydroxyquinoline derivatives, including compounds structurally similar to this compound, for protecting mild steel in acidic environments. The study combines gravimetric, electrochemical techniques, DFT, and molecular dynamics simulation to elucidate the mechanisms of corrosion inhibition. The findings reveal the significant protective effects of these compounds, highlighting their application in extending the lifespan of metal structures in corrosive conditions (Douche et al., 2020).

DNA-Dependent Protein Kinase Inhibition

Research on quinolinone and pyridopyrimidinone inhibitors by Barbeau et al. (2007) demonstrates the potential of these compounds, related to this compound, as inhibitors of DNA-dependent protein kinase. Such inhibitors are crucial for understanding the DNA repair mechanisms and developing therapeutic strategies against various cancers. The study utilizes a combination of synthesis methods to create potent inhibitors, shedding light on the therapeutic applications of quinoline derivatives in cancer treatment (Barbeau et al., 2007).

Future Directions

The study of the metabolic fate of “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine” suggests that ester hydrolysis products of this compound and their glucuronides are suitable targets for toxicological screenings . This could be a potential direction for future research.

properties

IUPAC Name

4-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANGBMBQGCDNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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